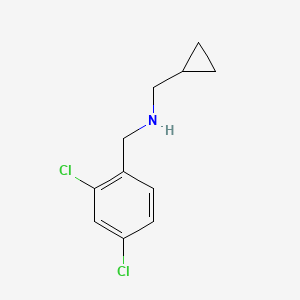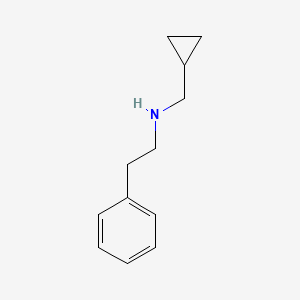
(Cyclopropylmethyl)(2-phenylethyl)amine
Übersicht
Beschreibung
(Cyclopropylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C12H17N . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of compounds similar to (Cyclopropylmethyl)(2-phenylethyl)amine, such as cyclopropanes, presents significant challenges for synthetic chemists . Various techniques have been developed for the introduction of the cyclopropane motif in a collection of recent total syntheses .Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)(2-phenylethyl)amine consists of a cyclopropylmethyl group and a 2-phenylethyl group . The molecular weight of this compound is 175.27 g/mol.Wissenschaftliche Forschungsanwendungen
2-Phenethylamines in Medicinal Chemistry
- Application Summary : 2-Phenethylamines have a significant presence in medicinal chemistry. They are found in key therapeutic targets and are part of many medicinal chemistry hits and appealing screening compounds .
- Results/Outcomes : The outcomes of using 2-phenethylamines in medicinal chemistry are vast, as they are part of many bioactive compounds. For example, the endogenous catecholamines dopamine, norepinephrine, and epinephrine are examples of open-chain 2-phenethylamines, which play a critical role in dopaminergic neurons, affecting voluntary movement, stress, or mood .
- Application Summary : 2-Phenylethylamine is a water-soluble amine that occurs widely in nature, in animals, plants, fungi, and bacteria alike . It is related to many psychoactive compounds such as the amphetamines and catecholamines .
- Results/Outcomes : 2-Phenylethylamine is a central nervous system stimulant. It has been extensively researched for its psychoactive properties, including its derivatives .
- Application Summary : The spontaneous amino–yne click reaction, which involves amines such as 2-phenylethylamines, has been rapidly developed in recent years . This reaction has become a useful tool for scientists in various fields .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for the amino–yne click reaction are not detailed in the source .
- Results/Outcomes : The amino–yne click reaction has found applications in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
2-Phenylethylamine Derivatives
- Application Summary : 2-Phenylethylamine is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for 2-Phenylethylamine derivatives are not detailed in the source .
- Results/Outcomes : 2-Phenylethylamine derivatives have been extensively researched for their psychoactive properties .
- Application Summary : The spontaneous amino–yne click reaction, which involves amines such as 2-phenylethylamines, has been rapidly developed in recent years . This reaction has become a useful tool for scientists in various fields .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for the amino–yne click reaction are not detailed in the source .
- Results/Outcomes : The amino–yne click reaction has found applications in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
Cyclopropyl-containing Peptide-derived Compounds
- Application Summary : Considering the increasing importance of cyclopropyl-containing peptide-derived compounds in the pharmaceutical industry, a series of novel derivatives have been reported . These include diethyl 2-acetamido-2-(cyclopropylmethyl)malonate and 2-(cyclopropylmethyl)-2-acetamidopropanedioic acid .
- Methods of Application/Experimental Procedures : The synthesis was achieved via a multi-step protocol in good yield and the structures were determined by single-crystal X-ray diffraction .
- Results/Outcomes : The molecular docking study delineated the C–H⋯C (cyclopropyl) and C–H (cyclopropyl) ⋯π interactions of the cyclopropyl moiety with the essential amino acid residues inside the active pocket of the human androgen receptor . This highlights the vital role of cyclopropyl in the supramolecular landscape of the bio-complex .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBAOQPVKJPENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(2-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



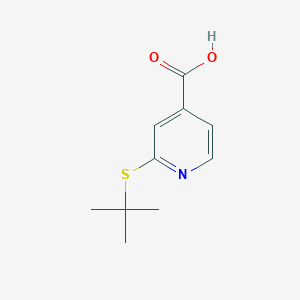
![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
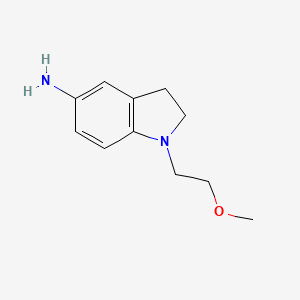
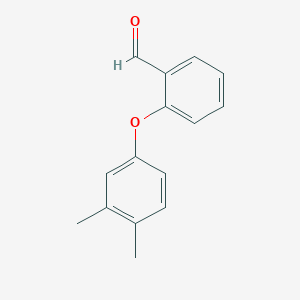
![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)
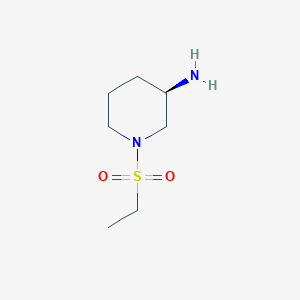
![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
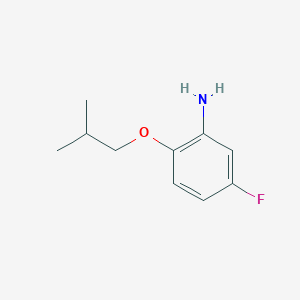
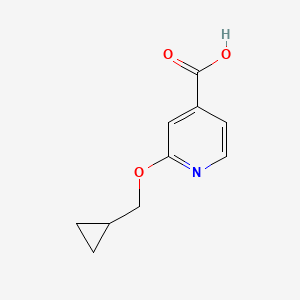
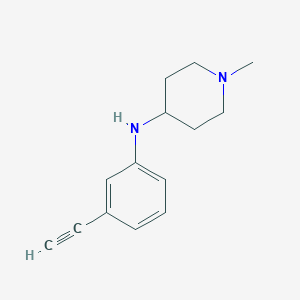
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
